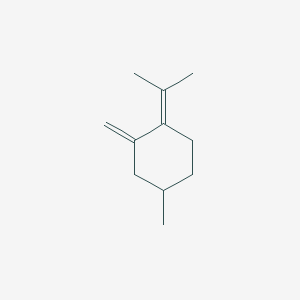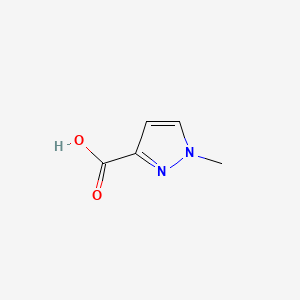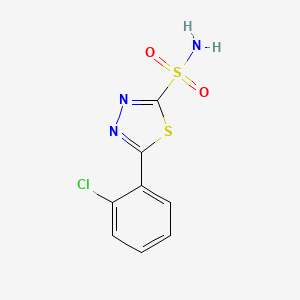
5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
概要
説明
5-(2-クロロフェニル)-1,3,4-チアジアゾール-2-スルホンアミドは、チアジアゾール環にクロロフェニル基とスルホンアミド基が置換されたヘテロ環式化合物です。
2. 製法
合成経路と反応条件
5-(2-クロロフェニル)-1,3,4-チアジアゾール-2-スルホンアミドの合成は、通常、適切な前駆体を特定の条件下で環化することにより行われます。 一般的な方法の1つは、2-クロロベンゼンスルホニルクロリドとチオセミカルバジドを水酸化ナトリウムなどの塩基の存在下で反応させ、チアジアゾール環を形成する方法です 。この反応は通常、エタノールやアセトニトリルなどの溶媒中で昇温して行われます。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が使用される場合がありますが、より大規模に行われます。連続フロー反応器と最適化された反応条件を使用することにより、収率と純度を高めることができます。さらに、触媒や再結晶やクロマトグラフィーなどの高度な精製技術を使用することで、生産プロセスの効率をさらに向上させることができます。
3. 化学反応解析
反応の種類
5-(2-クロロフェニル)-1,3,4-チアジアゾール-2-スルホンアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: クロロフェニル基は、アミンやチオールなどの求核剤との求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酢酸中の過酸化水素または水中の過マンガン酸カリウム。
還元: エタノール中の水素化ホウ素ナトリウムまたはテトラヒドロフラン中の水素化リチウムアルミニウム。
置換: トリエチルアミンなどの塩基の存在下のアミンまたはチオール。
生成される主な生成物
酸化: スルホン誘導体の生成。
還元: アミン誘導体の生成。
置換: 置換チアジアゾール誘導体の生成。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzenesulfonyl chloride with thiosemicarbazide in the presence of a base, such as sodium hydroxide, to form the thiadiazole ring . The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
科学的研究の応用
5-(2-クロロフェニル)-1,3,4-チアジアゾール-2-スルホンアミドは、科学研究においていくつかの応用が期待されています。
医薬品化学: この化合物は、抗菌剤および抗癌剤として有望視されています。さまざまな細菌および真菌株の増殖を阻害し、癌細胞に対する細胞毒性効果について研究されています。
材料科学: この化合物は、ユニークな電気的および光学的特性を持つ先進材料の合成のためのビルディングブロックとして使用できます.
作用機序
5-(2-クロロフェニル)-1,3,4-チアジアゾール-2-スルホンアミドの作用機序は、特定の分子標的との相互作用に関与します。 医薬品用途では、この化合物は、細菌細胞壁合成または癌細胞増殖に関与する酵素の活性を阻害できます 。スルホンアミド基は、酵素の活性部位と水素結合を形成し、その活性を阻害します。さらに、クロロフェニル基は酵素の疎水性ポケットと相互作用し、結合親和性を高めます。
類似化合物との比較
類似化合物
- 5-(2-クロロフェニル)-1,3,4-チアジアゾール-2-チオール
- 5-(2-クロロフェニル)-1,3,4-オキサジアゾール-2-スルホンアミド
- 5-(2-クロロフェニル)-1,3,4-チアジアゾール-2-カルボキサミド
比較
この化合物は、その類似体と比較して、スルホンアミド基とクロロフェニル基の相乗効果により、抗菌活性および抗癌活性が向上しています .
特性
IUPAC Name |
5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2S2/c9-6-4-2-1-3-5(6)7-11-12-8(15-7)16(10,13)14/h1-4H,(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVGOWIIHCUHAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60970755 | |
| Record name | 5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5541-92-4 | |
| Record name | Chlorzolamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005541924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLORZOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1RC4Y1VF0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


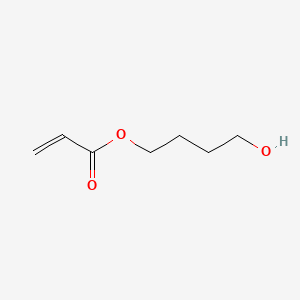
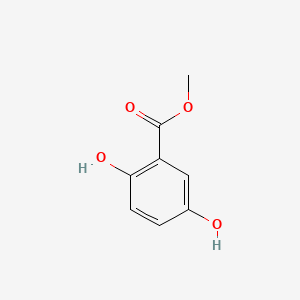
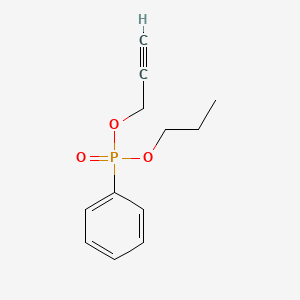
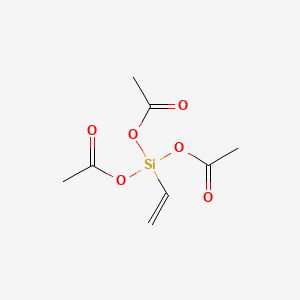
![Phosphonic acid, [[2-[(2,6-diamino-4-pyrimidinyl)oxy]ethoxy]methyl]-](/img/structure/B1195286.png)
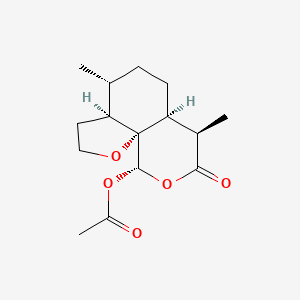
![N,N-diethyl-2-[[4-ethyl-5-(3-oxo-2-naphthalenylidene)-1H-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1195290.png)
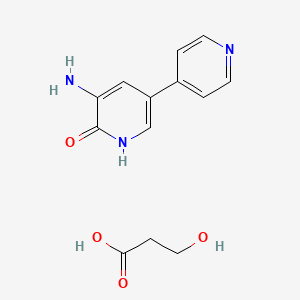
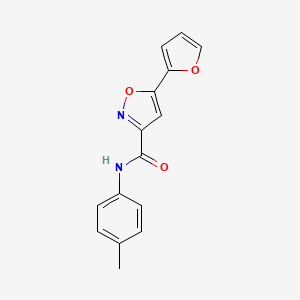
![3H-indole-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1195294.png)
![5-[(4-ethylphenoxy)methyl]-N-(2-pyridinylmethyl)-2-furancarboxamide](/img/structure/B1195296.png)
![(4Z)-2-(4-chlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-oxazol-5-one](/img/structure/B1195297.png)
